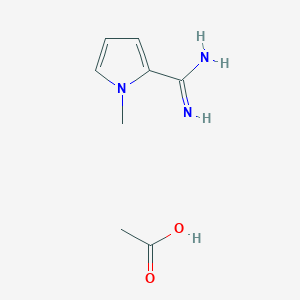
1-methyl-1H-pyrrole-2-carboximidamide,aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-methyl-1H-pyrrole-2-carboximidamide, acetic acid involves several steps. One common method includes the reaction of 1-methyl-1H-pyrrole-2-carboximidamide with acetic acid under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-methyl-1H-pyrrole-2-carboximidamide, acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a bioactive compound with various therapeutic properties. In medicine, it may be explored for its potential use in drug development. Additionally, its unique chemical properties make it valuable in industrial applications, such as the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrrole-2-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1-methyl-1H-pyrrole-2-carboximidamide, acetic acid can be compared to other similar compounds, such as 1H-pyrrole-2-carboxaldehyde and N-methylpyrrole-2-carboxylic acid . While these compounds share some structural similarities, 1-methyl-1H-pyrrole-2-carboximidamide, acetic acid is unique due to its specific functional groups and chemical properties .
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
acetic acid;1-methylpyrrole-2-carboximidamide |
InChI |
InChI=1S/C6H9N3.C2H4O2/c1-9-4-2-3-5(9)6(7)8;1-2(3)4/h2-4H,1H3,(H3,7,8);1H3,(H,3,4) |
InChI Key |
WNGADTRWDDTHPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CN1C=CC=C1C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


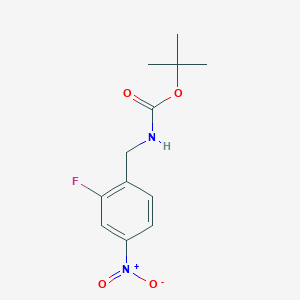
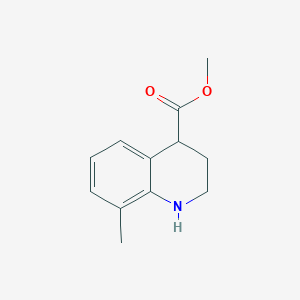

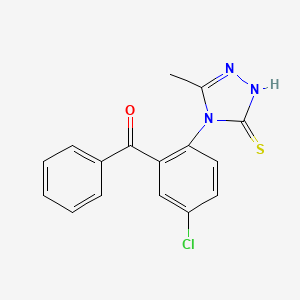
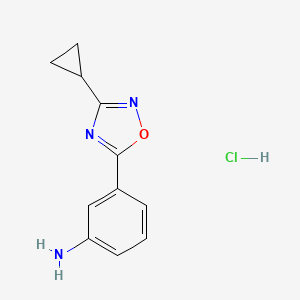
![Methyl4-[amino(phenyl)methyl]benzoate](/img/structure/B13508309.png)
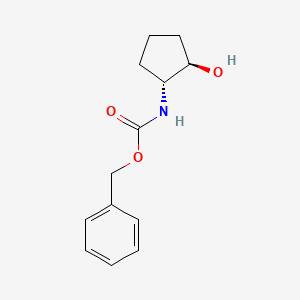
![[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]carbamic acid benzyl ester](/img/structure/B13508321.png)
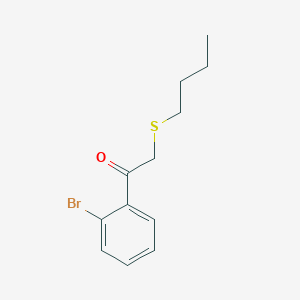
![6-[4-(4-{4-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}piperazin-1-yl)-4-oxobutanamido]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide](/img/structure/B13508343.png)
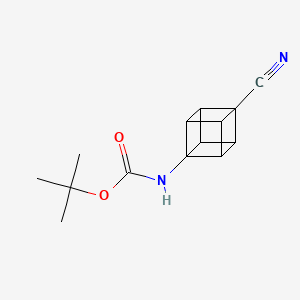
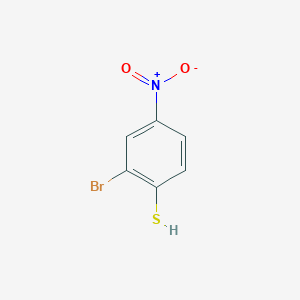
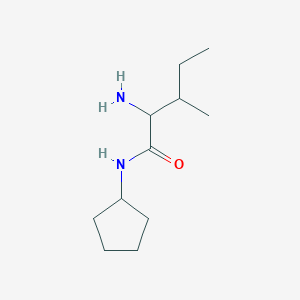
![3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride](/img/structure/B13508368.png)
